2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine structure, followed by the introduction of the hydroxyocta-2,4,6-trienylidene moiety. Key reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of temperature, pressure, and reaction time is crucial. The use of automated systems and continuous monitoring ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyhepta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid
- 2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxydeca-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid
Uniqueness
2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid stands out due to its specific structural features, such as the length and position of the trienylidene chain and the presence of the hydroxyl group
Properties
Molecular Formula |
C14H15NO5 |
---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C14H15NO5/c1-2-3-4-5-6-7-10(16)12-13(19)9(8-11(17)18)15-14(12)20/h2-7,9,16H,8H2,1H3,(H,15,20)(H,17,18)/b3-2+,5-4+,7-6+,12-10+/t9-/m0/s1 |
InChI Key |
VUKQFOBCWCOKLO-FTQWZCPCSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=C\1/C(=O)[C@@H](NC1=O)CC(=O)O)/O |
Canonical SMILES |
CC=CC=CC=CC(=C1C(=O)C(NC1=O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.